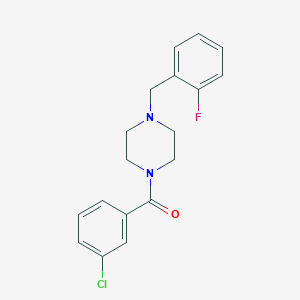METHANONE](/img/structure/B248496.png)
[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a phenylmethanone group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the hydroxy-dimethoxybenzyl intermediate. This intermediate can be synthesized from 4-hydroxy-3,5-dimethoxybenzaldehyde through a series of reactions including reduction and protection steps . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the phenylmethanone group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine
In medicine, 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the piperazine ring can interact with receptors or enzymes . These interactions can modulate biological pathways and result in various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Syringaldehyde: Another related compound with similar structural features.
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares the hydroxy-dimethoxybenzyl moiety.
Uniqueness
4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is unique due to the presence of both the piperazine ring and the phenylmethanone group. This combination of functional groups provides distinct chemical and biological properties that are not found in the similar compounds listed above .
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-12-15(13-18(26-2)19(17)23)14-21-8-10-22(11-9-21)20(24)16-6-4-3-5-7-16/h3-7,12-13,23H,8-11,14H2,1-2H3 |
Clé InChI |
WCJIPBWRGMNKGY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


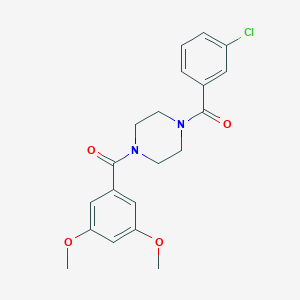
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
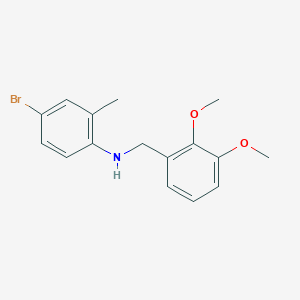
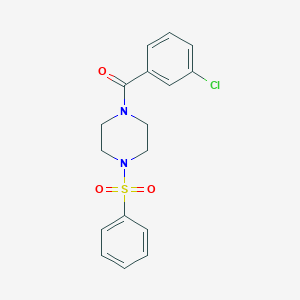
methanone](/img/structure/B248419.png)

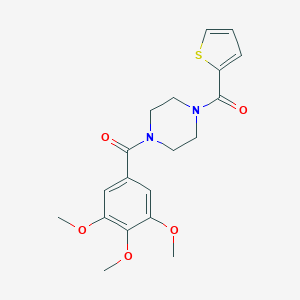
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
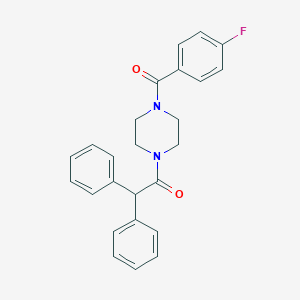
![3-CYCLOPENTYL-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-PROPANONE](/img/structure/B248431.png)
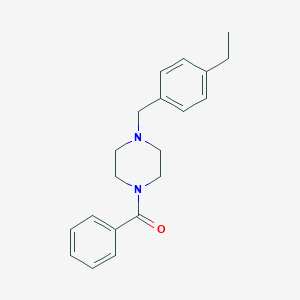
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
